![molecular formula C9H10N6 B13933170 1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-Tetrahydro-1-(2-pyrimidinyl)-1H-1,2,3-triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyrimidine and a triazole ring, making it a versatile scaffold for the development of new chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-(2-pyrimidinyl)-1H-1,2,3-triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a hydrazine compound, followed by cyclization with an appropriate reagent to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
化学反应分析
Types of Reactions
4,5,6,7-Tetrahydro-1-(2-pyrimidinyl)-1H-1,2,3-triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
科学研究应用
4,5,6,7-Tetrahydro-1-(2-pyrimidinyl)-1H-1,2,3-triazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
作用机制
The mechanism of action of 4,5,6,7-Tetrahydro-1-(2-pyrimidinyl)-1H-1,2,3-triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
相似化合物的比较
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar fused ring structure.
Tetrahydroimidazo[4,5-c]pyridine: Used as an inhibitor of Porphyromonas gingivalis glutaminyl cyclase.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: A selective P2X7 receptor antagonist.
Uniqueness
4,5,6,7-Tetrahydro-1-(2-pyrimidinyl)-1H-1,2,3-triazolo[4,5-c]pyridine stands out due to its unique combination of a pyrimidine and triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse functionalization and the development of novel derivatives with specific applications in various fields .
属性
分子式 |
C9H10N6 |
|---|---|
分子量 |
202.22 g/mol |
IUPAC 名称 |
1-pyrimidin-2-yl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10N6/c1-3-11-9(12-4-1)15-8-2-5-10-6-7(8)13-14-15/h1,3-4,10H,2,5-6H2 |
InChI 键 |
MMKNEJSJQJIBBM-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1N(N=N2)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


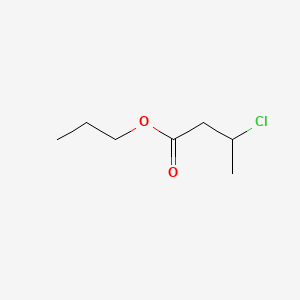
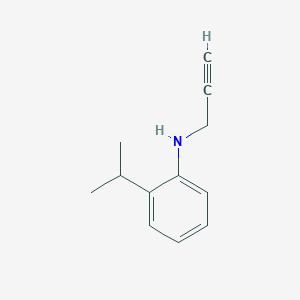
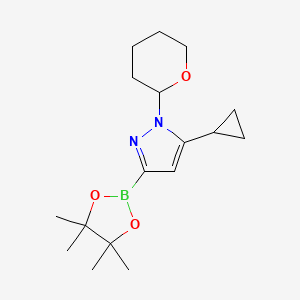
![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)
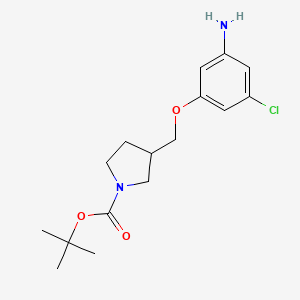

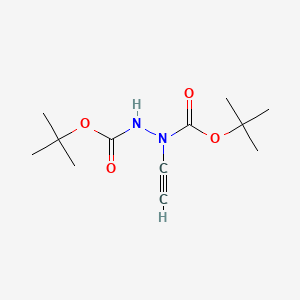
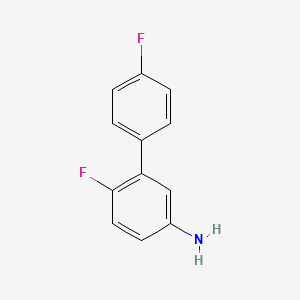
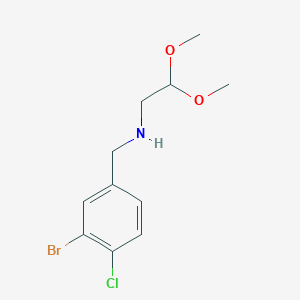
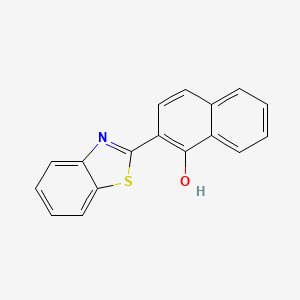

![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)


